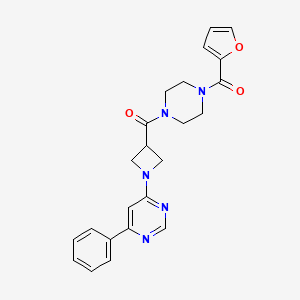
(4-(Furan-2-carbonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Furan-2-carbonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone , also known by its chemical structure and various synonyms, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in therapeutic applications based on diverse research findings.
- Molecular Formula : C14H14N2O4
- Molecular Weight : 274.27 g/mol
- CAS Number : Not specified in the sources but can be referenced as CB5751338.
Biological Activity Overview
The biological activity of this compound is primarily associated with its interaction with various biological targets, particularly in the context of cancer therapy and hypoxic conditions. The following sections detail specific findings related to its activity.
Research indicates that compounds containing furan and piperazine moieties can influence hypoxia-inducible factors (HIFs). These factors play critical roles in cellular responses to low oxygen levels, which are often present in tumor microenvironments. For instance, derivatives of furan have been shown to activate HIF-related pathways, enhancing cellular survival under hypoxic conditions .
2. Inhibition Studies
A study focusing on furan and thiophene derivatives demonstrated their ability to inhibit factor-inhibiting HIF (FIH), a key regulator in the HIF signaling pathway. The inhibition of FIH leads to increased HIF transcriptional activity, suggesting that compounds like this compound could potentially enhance the efficacy of cancer therapies by promoting HIF stabilization under hypoxic conditions .
Table 1: Summary of Biological Activities
3. Antitumor Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
4. Toxicity and Safety Profile
Preliminary toxicity studies suggest that while the compound shows promising antitumor activity, further investigations are needed to fully understand its safety profile and potential side effects. The MTS assay indicated varying degrees of cytotoxicity depending on the concentration used, with higher concentrations leading to increased cell death in sensitive cell lines .
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-22(26-8-10-27(11-9-26)23(30)20-7-4-12-31-20)18-14-28(15-18)21-13-19(24-16-25-21)17-5-2-1-3-6-17/h1-7,12-13,16,18H,8-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOAETAMPYFYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














